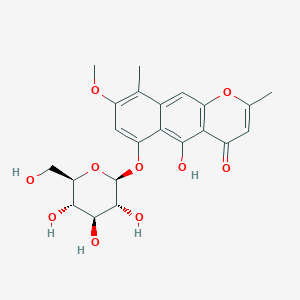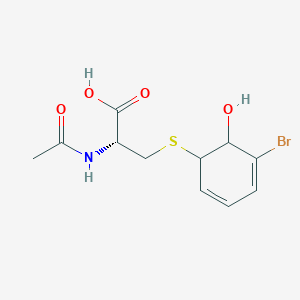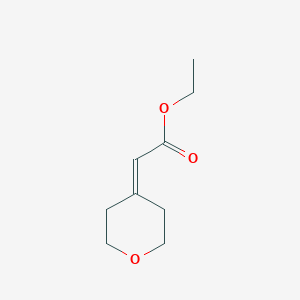
Ethyl 2-(oxan-4-ylidene)acetate
Vue d'ensemble
Description
Ethyl 2-(oxan-4-ylidene)acetate is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Process Intensification Techniques for Ethyl Acetate Production
Ethyl acetate, a solvent widely used in paints, coatings, resins, inks, and as a main ingredient in fragrances, flavors, and decaffeination processes, benefits from process intensification techniques. These techniques, including Reactive Distillation and Microwave Reactive Distillation, overcome chemical equilibrium limitations, ensuring energy efficiency and economic effectiveness. The focus on parameters such as ethanol flow rate, acetic acid flow rate, and catalyst choice highlights the importance of optimizing production for purity, rate, and cost considerations (Patil & Gnanasundaram, 2020).
Environmental Fate and Aquatic Effects of Oxo-Process Chemicals
Research on the environmental fate and aquatic effects of C4 and C8 oxo-process chemicals, including ethyl acetate, emphasizes their biodegradability and low environmental threat. These compounds, when inadvertently released, undergo rapid biodegradation and volatilization, with minimal impact on aquatic life. This understanding is crucial for assessing the environmental safety of chemicals related to "Ethyl 2-(oxan-4-ylidene)acetate" (Staples, 2001).
Ionic Liquid-Based Technologies and Toxicity Considerations
The exploration of ionic liquids, such as 1-Ethyl-3-Methylimidazolium Acetate for dissolving biopolymers, underlines the need for toxicity and environmental impact assessments. These assessments are crucial before large-scale industrial application due to the unique properties and potential environmental fate of such compounds (Ostadjoo et al., 2018).
Biodegradation and Fate of Ethyl tert-Butyl Ether in Soil and Groundwater
The biodegradation of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, provides insights into microbial degradation pathways and the fate of related compounds in the environment. Understanding microbial pathways and the potential for aerobic and anaerobic degradation is critical for evaluating the environmental impact of ether compounds and their derivatives (Thornton et al., 2020).
Safety and Hazards
Ethyl 2-(oxan-4-ylidene)acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and has specific target organ toxicity (single exposure) with the target organs being the central nervous system (CNS) .
Propriétés
IUPAC Name |
ethyl 2-(oxan-4-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRYLZJIPRVVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455346 | |
| Record name | Ethyl (oxan-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130312-00-4 | |
| Record name | Ethyl (oxan-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


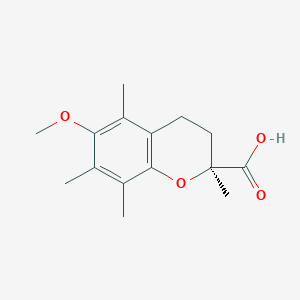

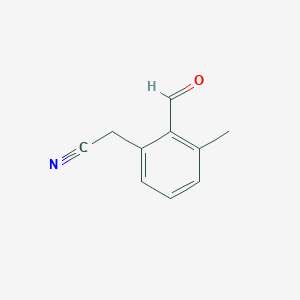
![acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B145100.png)


